molecular formula C18H24N4 B5503641 (3aS,6aS)-1-[[2-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole

(3aS,6aS)-1-[[2-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole

Cat. No.: B5503641
M. Wt: 296.4 g/mol
InChI Key: RVKHKTCETGUGIW-MAUKXSAKSA-N
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Description

The compound “(3aS,6aS)-1-[[2-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole” is a complex organic molecule that features a pyrrolo[2,3-c]pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include a substituted pyrazole and a phenylmethyl derivative. Key steps could involve:

    Formation of the pyrazole ring: This might be achieved through cyclization reactions involving hydrazines and diketones.

    Attachment of the phenylmethyl group: This could involve nucleophilic substitution reactions.

    Construction of the pyrrolo[2,3-c]pyrrole core: This might be achieved through cyclization reactions involving amines and aldehydes or ketones.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This could involve reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This might involve nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles or electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. It could also serve as a ligand in coordination chemistry.

Biology

In biology, the compound might be studied for its potential biological activity, such as antimicrobial or anticancer properties.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects, such as acting as a drug candidate for various diseases.

Industry

In industry, the compound might be used in the development of new materials, such as polymers or advanced composites.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. This might involve binding to enzymes or receptors, modulating signaling pathways, or affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyrrolo[2,3-c]pyrrole derivatives or pyrazole-containing molecules.

Uniqueness

The uniqueness of this compound could be attributed to its specific structural features, such as the combination of the pyrazole and pyrrolo[2,3-c]pyrrole moieties, which might confer unique chemical and biological properties.

Properties

IUPAC Name

(3aS,6aS)-1-[[2-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4/c1-13-9-14(2)22(20-13)17-6-4-3-5-16(17)12-21-8-7-15-10-19-11-18(15)21/h3-6,9,15,18-19H,7-8,10-12H2,1-2H3/t15-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKHKTCETGUGIW-MAUKXSAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=C2CN3CCC4C3CNC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1C2=CC=CC=C2CN3CC[C@@H]4[C@H]3CNC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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